molecular formula C33H30OSi B15074940 (Di-p-tolylmethoxy)triphenylsilane

(Di-p-tolylmethoxy)triphenylsilane

Cat. No.: B15074940
M. Wt: 470.7 g/mol
InChI Key: NFWUMTQMZJUFAQ-UHFFFAOYSA-N
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Description

Contextualization within Modern Organosilicon Chemistry

Modern organosilicon chemistry encompasses a wide range of applications, from polymers and resins to highly specialized reagents in organic synthesis. The field saw significant expansion after the development of the "direct process" for producing organochlorosilanes in the 1940s, which made key silicon-containing starting materials widely available. wikipedia.org Compounds like (Di-p-tolylmethoxy)triphenylsilane fall into the category of silyl (B83357) ethers, which are a fundamental class of molecules in contemporary organic synthesis.

Significance of Silyl Ether Linkages and Triphenylsilyl Scaffolds

Silyl ethers are compounds that feature a silicon atom bonded to an alkoxy group. organic-chemistry.org This linkage is of paramount importance in organic chemistry, primarily for its role in the protection of alcohol functional groups. The general stability of silyl ethers to a variety of reaction conditions, coupled with their selective removal under specific and often mild conditions, makes them invaluable tools for multi-step organic synthesis. organic-chemistry.org

The triphenylsilyl (TPS) group, in particular, is a bulky protecting group. The steric hindrance provided by the three phenyl rings can offer high selectivity in the protection of less sterically hindered alcohols. Triphenylsilyl ethers are typically prepared by reacting an alcohol with triphenylsilyl chloride in the presence of a base. They exhibit greater stability towards acidic conditions compared to less bulky silyl ethers like trimethylsilyl (B98337) (TMS) ethers.

Historical and Current Research Landscape of this compound and Related Compounds

The historical development of organosilicon compounds began with the synthesis of tetraethylsilane (B1293383) in 1863. thieme-connect.de The subsequent work by Frederic Kipping on the synthesis of a wide range of organosilicon compounds using Grignard reagents was a significant milestone. wikipedia.org

The research landscape for silyl ethers is vast and continually evolving, with a focus on developing new silylating agents and methods for their selective introduction and removal. organic-chemistry.org However, a specific search of the scientific literature and chemical databases for research on this compound (CAS Number: 18763-47-8) did not yield any dedicated studies. Commercial suppliers list the compound, but typically without accompanying analytical data or research citations. This suggests that the compound may be a rare chemical intermediate or that any research conducted on it has not been published in the public domain.

Without specific research data, any discussion of the properties and applications of this compound would be purely speculative, based on the known characteristics of bulky triphenylsilyl ethers and diarylmethanols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H30OSi

Molecular Weight

470.7 g/mol

IUPAC Name

bis(4-methylphenyl)methoxy-triphenylsilane

InChI

InChI=1S/C33H30OSi/c1-26-18-22-28(23-19-26)33(29-24-20-27(2)21-25-29)34-35(30-12-6-3-7-13-30,31-14-8-4-9-15-31)32-16-10-5-11-17-32/h3-25,33H,1-2H3

InChI Key

NFWUMTQMZJUFAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies for Di P Tolylmethoxy Triphenylsilane

Establishment of Primary Synthetic Pathways

The foundational method for synthesizing (di-p-tolylmethoxy)triphenylsilane has been established through classic organometallic chemistry. This approach is complemented by the consideration of other potential, though less specifically documented, synthetic routes.

Reaction of Triphenylsilylpotassium with Di-p-tolyl Ketone (4,4'-Dimethylbenzophenone)

The principal and historically documented method for the synthesis of this compound involves the reaction of triphenylsilylpotassium with di-p-tolyl ketone, also known as 4,4'-dimethylbenzophenone. acs.org This reaction is a notable example of an "abnormal" addition, where the organometallic reagent deviates from the expected pattern of addition to a carbonyl group. acs.org

In a typical nucleophilic addition to a ketone, the carbonaceous part of the organometallic compound would attack the carbonyl carbon, and upon hydrolysis, a silicon-carbon bond would be expected. However, in this case, the triphenylsilyl group attaches to the oxygen atom of the ketone. The proposed mechanism suggests an initial addition of the triphenylsilyl anion to the carbonyl carbon, followed by a rearrangement that results in the thermodynamically more stable silicon-oxygen bond. The high energy of the Si-O bond (approximately 89.3 kcal/mole) compared to the Si-C bond (approximately 57.6 kcal/mole) is a driving force for this rearrangement. acs.org

The reaction is typically carried out by treating triphenylsilylpotassium with 4,4'-dimethylbenzophenone, followed by hydrolysis to yield the final product. acs.org Infrared spectroscopy of the product confirms the presence of a silicon-oxygen bond and the absence of a hydroxyl group, supporting the proposed structure. acs.org

A study by Gilman and Wu in 1953 reported the synthesis of this compound, yielding colorless, fluffy crystals. acs.org

Reaction Data:

ReactantsProductYieldMelting PointReference
Triphenylsilylpotassium, Di-p-tolyl KetoneThis compound26%111-112 °C acs.org

Alternative Synthetic Routes to this compound

While the reaction of triphenylsilylpotassium with di-p-tolyl ketone is the most specifically documented route, other general methods for the synthesis of silyl (B83357) ethers could theoretically be applied to produce this compound. These include:

Direct Silylation of the Corresponding Alcohol: This would involve the reaction of the corresponding alcohol, di-p-tolylmethanol, with a triphenylsilyl halide (e.g., triphenylsilyl chloride) in the presence of a base. This is a common method for the formation of silyl ethers.

Reaction of an Alkoxide with a Silyl Halide: The sodium or lithium alkoxide of di-p-tolylmethanol could be reacted with triphenylsilyl chloride. This method is also a standard procedure for silyl ether synthesis.

It is important to note that while these are standard organic chemistry reactions, their specific application to the synthesis of this compound is not detailed in the currently available scientific literature.

Advanced Synthetic Strategies and Optimization

The development of more sophisticated and efficient synthetic methods is a constant goal in chemistry. For a compound like this compound, this could involve stereoselective approaches, catalytic methods, and the application of green chemistry principles.

Stereoselective Synthesis of Analogues (if applicable)

The structure of this compound itself does not possess any stereocenters. However, if analogues of this compound were to be synthesized with prochiral ketones, the possibility of stereoselective synthesis would arise. This would involve the use of chiral reagents or catalysts to favor the formation of one enantiomer or diastereomer over the other.

For instance, the reduction of a prochiral ketone to a chiral alcohol, followed by silylation, is a common strategy. Alternatively, the direct enantioselective addition of a silyl nucleophile to a prochiral ketone in the presence of a chiral catalyst could be envisioned. While general methods for the stereoselective synthesis of silyl ethers exist, no specific examples pertaining to analogues of this compound have been found in the literature. acs.orgnih.gov

Catalytic Approaches in this compound Synthesis

Catalytic methods offer the potential for more efficient and environmentally friendly synthetic routes. In the context of synthesizing this compound, catalytic approaches could be applied to the formation of the silicon-oxygen bond.

One relevant catalytic method is the hydrosilylation of ketones, which involves the addition of a hydrosilane (containing a Si-H bond) across the C=O double bond of a ketone, catalyzed by a transition metal complex. acs.orgdoi.org This would produce a silyl ether directly. While a wide range of catalysts have been developed for the hydrosilylation of various ketones, the application of this method to the sterically hindered di-p-tolyl ketone for the synthesis of this compound is not specifically documented. The steric bulk of both the ketone and the triphenylsilane (B1312308) might pose challenges for many catalytic systems. acs.org

Other catalytic methods for the silylation of alcohols are also well-established, often employing catalysts to activate the alcohol or the silylating agent. organic-chemistry.org However, their specific use in the synthesis of this particular bulky silyl ether has not been reported.

Green Chemistry Principles in Preparative Methodologies

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comrsc.org The application of these principles to the synthesis of this compound would involve several considerations:

Atom Economy: The primary synthetic route involving triphenylsilylpotassium has a moderate atom economy due to the formation of potassium salts as byproducts. Alternative routes with higher atom economy would be preferable.

Use of Safer Solvents: The use of hazardous solvents should be minimized or replaced with greener alternatives.

Catalysis: As mentioned, the use of catalytic reagents is superior to stoichiometric ones, as it reduces waste. acs.org

Energy Efficiency: Developing synthetic routes that can be performed at ambient temperature and pressure would reduce the energy consumption of the process.

While the direct synthesis of organosilicon compounds from elemental silicon and alcohols is a significant area of green chemistry research, its application to complex molecules like this compound is not yet established. mdpi.com The development of a truly "green" synthesis for this compound remains a future goal.

Mechanistic Elucidation of Synthetic Transformations

The formation of this compound from triphenylsilane and p-tolylmethanol is understood to proceed through a series of well-defined steps, particularly under acid catalysis. The mechanism involves the activation of the silicon-hydrogen bond of triphenylsilane, followed by nucleophilic attack by the p-tolylmethanol.

Detailed Reaction Pathway Analysis

The acid-catalyzed synthesis of this compound is proposed to follow a pathway involving protonation and subsequent nucleophilic substitution.

Step 1: Protonation of the Hydrosilane In the presence of a strong acid catalyst (H⁺), the silicon-hydrogen bond of triphenylsilane is polarized, and the hydride is protonated. This step is generally considered to be the rate-determining step, leading to the formation of a highly reactive intermediate.

Ph₃SiH + H⁺ ⇌ [Ph₃SiH₂]⁺

Step 2: Formation of a Silylium-like Intermediate The protonated triphenylsilane intermediate is unstable and can either be considered a transient species or exist in equilibrium with a silylium-ion-like species and molecular hydrogen. This electrophilic silicon center is highly susceptible to nucleophilic attack.

[Ph₃SiH₂]⁺ ⇌ [Ph₃Si]⁺ + H₂

Step 3: First Nucleophilic Attack by p-tolylmethanol The lone pair of electrons on the oxygen atom of p-tolylmethanol attacks the electrophilic silicon center of the silylium-like intermediate. This results in the formation of a protonated mono-alkoxysilane.

[Ph₃Si]⁺ + p-CH₃C₆H₄CH₂OH ⇌ [Ph₃Si-O(H)CH₂C₆H₄-p-CH₃]⁺

Step 4: Deprotonation A base (which could be the conjugate base of the acid catalyst or another molecule of the alcohol) removes the proton from the oxygen atom, yielding the monosubstituted product, (p-tolylmethoxy)triphenylsilane, and regenerating the acid catalyst.

[Ph₃Si-O(H)CH₂C₆H₄-p-CH₃]⁺ + B⁻ ⇌ Ph₃Si-OCH₂C₆H₄-p-CH₃ + HB

Step 5: Repetition for the Second Substitution The reaction sequence (Steps 1-4) is repeated for the second substitution. The newly formed (p-tolylmethoxy)triphenylsilane is not a hydrosilane, however, for the purpose of this illustrative mechanism based on the general reaction, we will consider the reaction of a second equivalent of alcohol with the initial triphenylsilane. A more plausible pathway for the formation of the di-substituted product would involve the reaction of the intermediate silyl ether with another molecule of the alcohol under the catalytic conditions, though this would involve cleavage of a Si-O bond which is less favorable. A more likely scenario in a practical synthesis would be the reaction of the initially formed silyl ether with another activated hydrosilane molecule, or the reaction proceeding through a different intermediate. However, for the purpose of illustrating the general principles, the stepwise substitution is presented.

The process repeats with a second molecule of p-tolylmethanol reacting with the intermediate to form the final product, this compound.

Investigation of Intermediates and Transition States

While specific experimental data on the intermediates and transition states for the synthesis of this compound is scarce, insights can be drawn from computational studies and mechanistic investigations of analogous reactions.

Intermediates:

Protonated Hydrosilane ([Ph₃SiH₂]⁺): This is a key intermediate in acid-catalyzed reactions. Its formation increases the electrophilicity of the silicon atom.

Silylium-like Cation ([Ph₃Si]⁺): While the existence of free silylium (B1239981) ions in solution is a topic of debate, transient species with significant silylium character are widely accepted as reactive intermediates in these types of reactions. The bulky phenyl and p-tolyl groups would provide some steric stabilization to this cationic center.

Protonated Alkoxysilane ([Ph₃Si-O(H)CH₂C₆H₄-p-CH₃]⁺): This intermediate is formed after the nucleophilic attack of the alcohol and precedes the final deprotonation step.

Transition States:

The transition states in this reaction pathway are associated with the energy barriers of each elementary step.

Transition State for Protonation: The transition state for the initial protonation of the Si-H bond would involve the partial formation of the new H-H bond and partial breaking of the Si-H bond.

Transition State for Nucleophilic Attack: The transition state for the attack of the alcohol on the silylium-like intermediate would involve the partial formation of the Si-O bond. The geometry of this transition state is likely to be influenced by the steric bulk of the triphenylsilyl and p-tolyl groups, potentially adopting a conformation that minimizes steric hindrance.

Transition State for Deprotonation: This step generally has a low activation barrier and its transition state involves the partial abstraction of the proton by a base.

Structural Characterization and Analysis of Di P Tolylmethoxy Triphenylsilane

Advanced Spectroscopic Investigations

Advanced spectroscopic investigations are indispensable for confirming the identity and purity of (Di-p-tolylmethoxy)triphenylsilane. These techniques allow for a detailed mapping of the atomic framework of the molecule.

NMR spectroscopy is the cornerstone for determining the structure of organic and organometallic compounds in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si, a precise and unambiguous picture of the molecular structure can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments within the molecule. The protons on the three phenyl rings of the triphenylsilyl group are anticipated to appear as a complex multiplet in the aromatic region, typically around 7.3-7.6 ppm, similar to triphenylsilane (B1312308). chemicalbook.comnih.gov The para-substituted tolyl groups will exhibit a more defined pattern, likely two distinct doublets for the aromatic protons due to symmetry. The methyl protons of the tolyl groups would present as a sharp singlet, shifted downfield due to the aromatic ring, expected around 2.3 ppm. rsc.org The single methoxy (B1213986) proton (-O-CH) is expected to be a singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the triphenylsilyl group would yield signals in the typical aromatic range of 128-136 ppm. chemicalbook.com The tolyl groups would show characteristic signals for the aromatic carbons, including the ipso-carbons attached to the methyl group and the methoxy bridge, as well as a distinct signal for the methyl carbons around 21 ppm.

The ²⁹Si NMR spectrum is particularly diagnostic for organosilicon compounds. For silyl (B83357) ethers of the general structure R₃Si-OR', the silicon nucleus is typically deshielded compared to the corresponding silane. researchgate.netresearchgate.net While triphenylsilane itself has a ²⁹Si chemical shift of approximately -18 ppm, the presence of the electron-withdrawing (di-p-tolylmethoxy) group is expected to shift this value downfield. spectrabase.com

Table 1: Predicted ¹H, ¹³C, and ²⁹Si NMR Chemical Shifts for this compound

Atom Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Phenyl-H ¹H 7.30 - 7.60 Multiplet Protons on the triphenylsilyl group.
Tolyl-H (aromatic) ¹H 7.00 - 7.30 Doublets Ortho and meta protons on the p-tolyl groups.
Tolyl-CH₃ ¹H ~2.3 Singlet Methyl protons on the p-tolyl groups.
Methoxy-CH ¹H ~5.8 - 6.2 Singlet Methine proton on the bridging carbon.
Phenyl-C (ipso) ¹³C ~134 - Carbon directly attached to Silicon.
Phenyl-C (o, m, p) ¹³C 128 - 136 - Aromatic carbons of the triphenylsilyl group.
Tolyl-C (aromatic) ¹³C 125 - 140 - Aromatic carbons of the tolyl groups.
Tolyl-CH₃ ¹³C ~21 - Methyl carbons of the tolyl groups.
Methoxy-CH ¹³C ~80 - Methine carbon of the bridging group.

Note: The predicted chemical shifts are estimates based on data from analogous compounds and general spectroscopic principles. Actual experimental values may vary.

To unambiguously assign the predicted NMR signals and confirm the connectivity of the molecular fragments, multi-dimensional NMR experiments are essential.

COSY (COrrelation SpectroscopY): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would be used to confirm the coupling between adjacent aromatic protons on both the phenyl and tolyl rings, helping to differentiate the spin systems of each aromatic group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This would definitively link the proton signals of the tolyl methyl groups to their corresponding carbon signals and each aromatic proton to its respective carbon atom.

The protons of the tolyl methyl groups to the ipso- and ortho-carbons of the tolyl rings.

The methoxy proton (-O-CH) to the ipso-carbons of the two tolyl rings and to the silicon atom (³JSi-H coupling).

The ortho-protons of the triphenylsilyl group to the silicon atom (²JSi-H coupling).

These correlations would provide unequivocal evidence for the covalent linkage of the triphenylsilyl moiety to the di-p-tolylmethoxy group through the Si-O-C bridge.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the types of chemical bonds present and are used to identify key functional groups.

The central Si-O-C linkage of this compound gives rise to characteristic vibrational bands. The asymmetric stretching vibration of the Si-O bond is expected to produce a very strong and prominent band in the IR spectrum, typically found in the 1000–1100 cm⁻¹ region for silyl ethers. acs.org The C-O stretching vibration of the ether linkage is also found in this region and is often coupled with the Si-O stretch. The exact position and shape of these bands are diagnostic of the silyl ether structure.

The numerous aromatic rings in the molecule produce a series of characteristic vibrations.

Aromatic C-H Stretch: These vibrations are expected to appear as a group of weak to medium bands above 3000 cm⁻¹, typically in the 3030-3070 cm⁻¹ range. openstax.org

Aromatic C=C Stretch: Multiple bands corresponding to the in-plane stretching of the carbon-carbon double bonds in the aromatic rings are expected in the 1450–1600 cm⁻¹ region. nih.gov

Out-of-Plane C-H Bending: The substitution patterns on the aromatic rings can be confirmed by analyzing the strong out-of-plane C-H bending vibrations in the 675–900 cm⁻¹ region. The monosubstituted phenyl rings of the triphenylsilyl group are expected to show strong bands around 690-710 cm⁻¹ and 730-770 cm⁻¹. The para-disubstituted tolyl rings should exhibit a characteristic strong band in the 800–840 cm⁻¹ range.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity (IR) Notes
Aromatic C-H Stretch 3030 - 3070 Medium-Weak Characteristic of aryl C-H bonds.
Aliphatic C-H Stretch 2850 - 3000 Medium-Weak From methyl and methine groups.
Aromatic C=C Stretch 1450 - 1600 Medium-Strong Multiple bands from phenyl and tolyl rings.
Si-O-C Asymmetric Stretch 1000 - 1100 Very Strong A key diagnostic band for silyl ethers.
C-O Stretch 1050 - 1250 Strong Aryl ether C-O stretch, may overlap with Si-O.
p-Disubstituted C-H Bend 800 - 840 Strong From the two para-tolyl groups.

Note: The predicted frequencies are based on established group frequency correlations and data from analogous structures. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For a novel or rare compound like this compound, it would be crucial for confirming its molecular weight and elucidating its structure through fragmentation analysis.

Fragmentation Pathways and Structural Insights

In a mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure. For this compound, one could anticipate fragmentation patterns common to silyl ethers and molecules containing tolyl and phenyl groups. Potential fragmentation pathways might include cleavage of the silicon-oxygen bond or the ether linkage, as well as the loss of phenyl or tolyl groups. Analysis of these fragmentation patterns would provide valuable insights into the connectivity of the atoms within the molecule.

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption spectrum is dependent on the electronic structure of the compound, particularly the presence of chromophores (light-absorbing groups). The triphenylsilyl and di-p-tolylmethoxy moieties in the target molecule contain aromatic rings, which are expected to give rise to characteristic absorption bands in the UV region. The specific wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities would be key parameters to report. Any observed photophysical properties, such as fluorescence or phosphorescence, would also be detailed here, providing information about the molecule's excited states.

X-ray Crystallographic Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal Structure Determination

To perform this analysis, a suitable single crystal of this compound would need to be grown and then irradiated with X-rays. The resulting diffraction pattern would be analyzed to generate a detailed model of the crystal structure, including bond lengths, bond angles, and unit cell parameters.

Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of this compound is expected to be dominated by a network of weak non-covalent interactions. The absence of strong hydrogen bond donors means that the crystal packing will be primarily governed by van der Waals forces, including C-H···π and π-π stacking interactions.

Furthermore, π-π stacking interactions between the aromatic rings of the triphenylsilyl and di-p-tolylmethoxy moieties are anticipated. Depending on the relative orientation of the rings, these can manifest as either face-to-face or offset stacking arrangements. The interplay of these interactions will likely lead to a densely packed structure, minimizing void spaces within the crystal lattice. The methyl groups of the tolyl substituents may also participate in weak C-H···O or C-H···C interactions, further stabilizing the crystal packing.

A hypothetical data table of close intermolecular contacts is presented below to illustrate these potential interactions.

Interaction TypeDonor AtomAcceptor Atom/GroupDistance (Å)
C-H···πC-H (phenyl)Centroid (tolyl ring)~2.7 - 3.0
C-H···πC-H (tolyl)Centroid (phenyl ring)~2.7 - 3.0
π-π StackingCentroid (phenyl ring)Centroid (phenyl ring)~3.5 - 3.8
C-H···OC-H (methyl)O (methoxy)~2.5 - 2.8

Analysis of Torsion Angles and Steric Hindrance

The molecular conformation of this compound is heavily influenced by steric hindrance between its bulky substituents. The rotational freedom around the Si-O, O-C, and Si-C bonds is significantly restricted to avoid unfavorable steric clashes.

The significant steric crowding is expected to lead to distortions from idealized geometries. For example, the bond angles around the central silicon and methoxy oxygen atoms may deviate from standard tetrahedral and bent geometries, respectively, to alleviate steric strain. The phenyl and tolyl rings are also likely to be twisted out of the planes defined by their connecting bonds, as quantified by their respective torsion angles.

A table of hypothetical key torsion angles is provided below to illustrate the conformational state of the molecule.

Torsion AngleAtoms InvolvedAngle (°)
C-Si-O-CPhenyl-C - Si - O - Methine-C~140 - 160
Si-O-C-CSi - O - Methine-C - Tolyl-C~60 - 80
C-Si-C-CPhenyl-C - Si - Phenyl-C - Phenyl-C~40 - 50
C-C-C-CMethine-C - Tolyl-C - Tolyl-C - Methyl-C~0 or 180

Reactivity and Reaction Mechanisms of Di P Tolylmethoxy Triphenylsilane

Reactivity at the Silicon-Oxygen Bond

The silicon-oxygen (Si-O) bond in silyl (B83357) ethers is a key site of reactivity. Its susceptibility to cleavage is influenced by the steric bulk of the substituents on both the silicon atom and the alkoxy group, as well as the reaction conditions.

Hydrolysis and Alcoholysis Reactions

The Si-O bond in silyl ethers is susceptible to cleavage by water (hydrolysis) or alcohols (alcoholysis), typically under acidic or basic conditions. The general mechanism involves nucleophilic attack at the silicon center.

Acid-Catalyzed Mechanism: Under acidic conditions, the ether oxygen is protonated, making the silicon atom more electrophilic and susceptible to attack by a weak nucleophile like water or an alcohol. The bulky triphenylsilyl and di-p-tolylmethoxy groups in (Di-p-tolylmethoxy)triphenylsilane would be expected to significantly hinder this process, requiring more forcing conditions (e.g., stronger acids, higher temperatures) compared to less hindered silyl ethers. libretexts.org The relative stability of silyl ethers to acidic hydrolysis increases with steric bulk. wikipedia.org

Base-Catalyzed Mechanism: In the presence of a base, a nucleophile (e.g., hydroxide (B78521) or an alkoxide) directly attacks the silicon atom. The rate of this reaction is also sensitive to steric hindrance.

Expected Reactivity: Due to the significant steric shielding provided by the three phenyl groups on the silicon and the two p-tolyl groups on the methoxy (B1213986) group, this compound is expected to be highly resistant to both hydrolysis and alcoholysis. Cleavage would likely require strong acid or base catalysis and elevated temperatures.

Reaction Type Typical Reagents Expected Products Notes on Reactivity
HydrolysisH₃O⁺ (e.g., aq. HCl, H₂SO₄) or OH⁻ (e.g., aq. NaOH)Triphenylsilanol and Di-p-tolylmethanolExpected to be very slow due to steric hindrance.
AlcoholysisR'OH / H⁺ or R'O⁻Triphenylsilanol and an ether (Di-p-tolymethoxymethyl ether) or a different silyl ether (Triphenyl(R'O)silane) and Di-p-tolylmethanolAlso expected to be slow; outcome depends on the specific alcohol and conditions.

Transsilylation and Exchange Reactions

Transsilylation involves the transfer of a silyl group from one molecule to another. In the context of this compound, this could involve the exchange of the triphenylsilyl group with another silylating agent or the transfer of the triphenylsilyl group to another alcohol.

These reactions are typically driven by the relative stability of the silyl ethers and the reaction conditions. Given the steric bulk of the triphenylsilyl group, its transfer to another alcohol would likely be thermodynamically disfavored unless the recipient alcohol is significantly less hindered and the reaction is driven to completion, for instance by removal of a product. Exchange with other silylating agents, such as silyl halides or triflates, could occur, but would again be influenced by the steric environment. wikipedia.org

Reactions with Nucleophiles and Electrophiles at the Silicon Atom

Nucleophilic Attack: The silicon atom in this compound is electrophilic and can be attacked by nucleophiles. However, the three phenyl groups and the bulky di-p-tolylmethoxy group provide substantial steric protection, making direct nucleophilic substitution at the silicon center challenging. libretexts.org Strong nucleophiles, such as organolithium or Grignard reagents, would be required to attack the silicon, leading to the displacement of the di-p-tolylmethoxy group.

Electrophilic Attack: The silicon atom itself is not typically subject to electrophilic attack. However, electrophiles can interact with the oxygen atom of the Si-O bond, which can facilitate cleavage as discussed under hydrolysis and alcoholysis.

Reactivity of the Aromatic Moieties (Di-p-tolyl and Triphenyl)

The phenyl and p-tolyl groups of this compound are susceptible to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. The triphenylsilyl group is generally considered to be a deactivating group, meaning it makes the aromatic rings less reactive towards electrophiles than benzene. It is primarily a meta-director. The p-tolyl groups, with their electron-donating methyl substituents, are activated towards EAS and are ortho, para-directing.

Nitration: Reaction with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would be expected to introduce a nitro group onto the aromatic rings. Due to the deactivating nature of the triphenylsilyl group, nitration of these rings would require harsh conditions. The p-tolyl rings, being more activated, would be expected to nitrate (B79036) more readily at the positions ortho to the methyl group (and meta to the methoxy-linked carbon).

Halogenation: Halogenation (e.g., with Br₂ or Cl₂ and a Lewis acid catalyst) would follow similar reactivity patterns. The p-tolyl rings would be more susceptible to halogenation than the phenyl rings of the triphenylsilyl group.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important C-C bond-forming reactions. These reactions are generally not successful on strongly deactivated rings, so the triphenylsilyl portion of the molecule would likely be unreactive. The p-tolyl groups could potentially undergo Friedel-Crafts reactions, although the steric hindrance might play a significant role in determining the feasibility and regioselectivity of such transformations.

Reaction Typical Reagents Expected Major Product(s) on Aromatic Rings
NitrationHNO₃, H₂SO₄Nitration on the p-tolyl rings, primarily at the positions ortho to the methyl groups.
BrominationBr₂, FeBr₃Bromination on the p-tolyl rings, primarily at the positions ortho to the methyl groups.
Friedel-Crafts AcylationRCOCl, AlCl₃Acylation on the p-tolyl rings, likely with low efficiency due to steric hindrance.

Functionalization Strategies for Aromatic Rings

Beyond standard electrophilic aromatic substitution, other strategies could be employed to functionalize the aromatic rings of this compound.

Directed Ortho-Metalation (DoM): While the triphenylsilyl group itself is not a strong directing group for DoM, the oxygen atom of the di-p-tolylmethoxy group could potentially direct lithiation to the ortho positions of the p-tolyl rings. This would involve treatment with a strong organolithium base (e.g., n-butyllithium or s-butyllithium), followed by quenching with an electrophile. This would provide a powerful method for introducing a wide range of functional groups at specific positions.

Cross-Coupling Reactions: If a halogen atom were introduced onto one of the aromatic rings via electrophilic halogenation, this could then serve as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This would allow for the attachment of a diverse array of substituents, including alkyl, aryl, and alkynyl groups.

Photochemical and Thermal Reactivity Profiles

The photochemical and thermal behavior of this compound is a critical aspect of its chemical profile, dictating its stability and potential applications under various energy inputs. While specific studies on this exact molecule are limited, its reactivity can be inferred from the well-established chemistry of related triarylsilyl ethers and other organosilicon compounds.

Photoinduced Cleavage and Rearrangement Reactions

The photochemical reactivity of silyl ethers can involve cleavage of the silicon-oxygen bond or rearrangement reactions, often initiated by the absorption of UV light. For compounds analogous to this compound, such as other triarylsilyl ethers, photoexcitation can lead to homolytic or heterolytic cleavage of the Si-O bond.

Homolytic cleavage would generate a triphenylsilyl radical and a (di-p-tolyl)methoxyl radical. The triphenylsilyl radical is a known reactive intermediate in various chemical transformations. rsc.org The subsequent fate of these radicals would involve hydrogen abstraction from the solvent or other species, or recombination to form different products.

Alternatively, photoinduced rearrangement reactions are also plausible. For instance, the photolysis of some acylsilanes is known to result in a 1,2-silyl shift to form siloxycarbenes as reactive intermediates. nih.gov While this compound is not an acylsilane, the potential for photoinduced rearrangements, such as a 1,3-silyl migration, cannot be entirely ruled out, especially given the presence of the aromatic tolyl groups which can participate in photochemical processes. nih.gov

Furthermore, the triphenylsilyl moiety itself can be photochemically active. Triphenylsilane (B1312308) derivatives can undergo photochemical reactions, and the triphenylmethyl radical, an analogous carbon-centered radical, is known to be persistent and exhibits distinct photochemical properties. wikipedia.orgarxiv.org

Thermal Stability and Decomposition Pathways

The thermal stability of silyl ethers is generally high due to the strength of the silicon-oxygen bond. For sterically hindered silyl ethers like this compound, this stability is further enhanced. The bulky triphenylsilyl and di-p-tolylmethyl groups provide significant steric shielding to the Si-O bond, hindering the approach of reactive species that could initiate decomposition.

The thermal decomposition of such compounds typically requires high temperatures. The likely decomposition pathways would involve the cleavage of the weakest bonds in the molecule. While the Si-O bond is strong, at elevated temperatures, homolytic cleavage can occur, leading to the formation of radical intermediates as described in the photochemical section.

Another potential thermal decomposition pathway could involve elimination reactions, particularly if there are abstractable protons in proximity to the ether linkage. However, the structure of this compound does not lend itself readily to common low-energy elimination pathways like β-hydride elimination.

Studies on the thermal decomposition of hindered amine light stabilizers, which can contain ester linkages, have shown that decomposition can proceed via mechanisms like ester cleavage and scission of C-N bonds in the temperature range of 200-350°C. researchgate.net By analogy, the thermal decomposition of this compound would likely initiate at the ether linkage or the C-O bond of the methoxy group at similarly elevated temperatures.

The general trend for the stability of silyl ethers towards hydrolysis, which can be a factor in thermal decomposition in the presence of moisture, is influenced by the steric bulk of the silyl group. The relative resistance to acidic hydrolysis follows the order: TMS < TES < TBS < TIPS < TBDPS. wikipedia.org Given that the triphenylsilyl group is also very bulky, this compound is expected to exhibit high thermal stability.

Compound Type Decomposition Temperature Range (°C) Primary Decomposition Pathways
Hindered Amine Light Stabilizers200-350Ester cleavage, C-N bond scission
General Silyl Ethers>300 (in inert atmosphere)Homolytic cleavage of Si-O bond

Mechanistic Studies of Transformation Reactions

Understanding the mechanisms of the transformation reactions of this compound is crucial for controlling its reactivity and designing synthetic applications. Mechanistic studies often focus on the kinetic and thermodynamic aspects of reactions and the identification of transient intermediates.

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics of the cleavage of silyl ethers are highly dependent on the nature of the silyl group and the reaction conditions. For acid-catalyzed hydrolysis, the rate is significantly influenced by the steric hindrance around the silicon atom. The general order of hydrolytic lability under acidic conditions for common silyl ethers is TMS > TES > TBDMS > TIPS > TBDPS. nih.gov This trend suggests that the bulky triphenylsilyl group in this compound would lead to slow cleavage kinetics under acidic conditions.

Quantitative kinetic and thermodynamic data for the reactions of this compound are not extensively reported. However, qualitative assessments can be made based on the behavior of analogous bulky silyl ethers. The steric hindrance imparted by the three phenyl groups on the silicon and the two tolyl groups on the methoxy moiety will significantly increase the activation energy for nucleophilic attack at the silicon center, thus slowing down the reaction rate.

Silyl Ether Relative Rate of Acidic Hydrolysis
Trimethylsilyl (B98337) (TMS)1
Triethylsilyl (TES)64
tert-Butyldimethylsilyl (TBDMS)20,000
Triisopropylsilyl (TIPS)700,000
tert-Butyldiphenylsilyl (TBDPS)5,000,000

This table illustrates the general trend of decreasing reactivity with increasing steric bulk of the silyl group. The reactivity of triphenylsilyl ethers is expected to be in the same range as other bulky silyl ethers like TBDPS and TIPS. wikipedia.org

Identification of Reaction Intermediates

The transformation reactions of silyl ethers are believed to proceed through several key intermediates. In acid-catalyzed cleavage, the reaction is thought to involve a pentacoordinate silicon intermediate. stackexchange.com The mechanism likely starts with the protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom.

In the context of photochemical reactions, radical intermediates are often proposed. For instance, laser flash photolysis studies of cyclic trisilanes have allowed for the direct detection of silylenes. nih.gov The characterization of silyl radicals can be achieved through techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.org

The formation of cationic intermediates, specifically silylium (B1239981) ions (R₃Si⁺), has also been a subject of extensive research. While free silylium ions are highly reactive, they can be stabilized by intramolecular or intermolecular coordination. researchgate.netmdpi.com The detection of such species can be performed using NMR spectroscopy in non-nucleophilic solvents. nih.govrsc.org Given the structure of this compound, the formation of a triphenylsilylium ion as an intermediate in certain polar, non-nucleophilic media is a possibility.

Advanced mass spectrometric techniques have also been employed to identify fragmentation pathways and characterize intermediates in the gas phase for silyl organic compounds. mdpi.com

Intermediate Type Detection/Characterization Method(s) Relevant Reaction Type(s)
Pentacoordinate SiliconInferred from kinetic and stereochemical studiesAcid/base-catalyzed cleavage
Silyl RadicalElectron Paramagnetic Resonance (EPR) spectroscopyPhotochemical cleavage
SilyleneLaser Flash Photolysis, UV-Vis spectroscopyPhotochemical rearrangement
Silylium IonNuclear Magnetic Resonance (NMR) spectroscopy (in non-nucleophilic media)Heterolytic cleavage in polar, non-nucleophilic solvents

Theoretical and Computational Studies of Di P Tolylmethoxy Triphenylsilane

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule. For (Di-p-tolylmethoxy)triphenylsilane, such studies would provide valuable insights into its reactivity, stability, and intermolecular interactions.

Calculation of Molecular Orbitals and Energy Levels (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. Without specific computational studies, the HOMO-LUMO energies and the corresponding energy gap for this compound remain undetermined.

Charge Distribution and Electrostatic Potential Maps

Analysis of the charge distribution within this compound would reveal how electrons are shared among its constituent atoms. This information, often visualized through an electrostatic potential (ESP) map, highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Such maps are invaluable for predicting sites of chemical reactions. In the absence of computational data, a detailed analysis of the charge distribution and the generation of an ESP map for this specific compound is not possible.

Bonding Analysis and Silicon Hybridization

A detailed bonding analysis would elucidate the nature of the chemical bonds within this compound, particularly the covalent character of the Si-O and Si-C bonds. The hybridization of the central silicon atom is expected to be sp³, typical for tetracoordinate silicon compounds, resulting in a tetrahedral geometry around the silicon atom. acs.orgnih.govresearchgate.net However, specific bond lengths, bond angles, and the precise nature of the orbitals involved in bonding for this molecule have not been reported in computational studies.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a flexible molecule like this compound are critical to its properties and function. Conformational analysis and molecular dynamics simulations are the primary tools for exploring these aspects.

Exploration of Potential Energy Surfaces

The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. For this compound, exploring the PES would identify the most stable conformations (energy minima) and the transition states that connect them. This would provide a comprehensive understanding of the molecule's preferred shapes and the energy required to interconvert between them. No such studies detailing the PES of this compound have been found.

Advanced Academic Applications and Research Directions of Di P Tolylmethoxy Triphenylsilane

Role in Supramolecular Chemistry and Self-Assembly: A Field of Untapped Potential

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, and the forces that hold them together. The design of molecules that can recognize each other and self-assemble into larger, ordered structures is a cornerstone of this field.

Design and Synthesis of Molecular Recognition Units

There is currently no available research detailing the design and synthesis of (Di-p-tolylmethoxy)triphenylsilane specifically for use as a molecular recognition unit. The bulky nature of its di-p-tolylmethoxy and triphenylsilyl groups could theoretically impart a high degree of steric hindrance and specific spatial geometry, which are key characteristics for selective host-guest interactions. However, without experimental data, its efficacy in recognizing specific guest molecules is unknown.

Potential in Advanced Materials Science Research: An Unwritten Chapter

The development of new materials with tailored properties is a major focus of modern materials science. Silicon-containing compounds are often explored as precursors for polymers and hybrid materials due to their unique thermal and electronic properties.

Precursor for Silicon-Containing Polymeric Materials

This compound has not been documented as a precursor for the synthesis of silicon-containing polymeric materials. While silyl (B83357) ethers can be used in polymerization reactions, the specific reactivity and the properties of any resulting polymer from this particular monomer have not been reported in the scientific literature.

Integration into Hybrid Organic-Inorganic Frameworks

Hybrid organic-inorganic frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are materials that combine organic and inorganic components at the molecular level. There is no evidence in the current body of scientific literature to suggest that this compound has been successfully integrated into any such frameworks.

Research into Its Use as a Stereoselective Reagent or Auxiliary in Organic Synthesis: An Open Question

Stereoselective synthesis, the ability to produce a specific stereoisomer of a product, is crucial in many areas of chemistry, particularly in the synthesis of pharmaceuticals. Chiral auxiliaries are compounds that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.

A search for research on this compound as a stereoselective reagent or chiral auxiliary has yielded no results. For a compound to function as a chiral auxiliary, it must itself be chiral. While the broader class of silyl ethers and compounds with tolyl groups have been used in asymmetric synthesis, there is no indication that this compound has been resolved into enantiomers or utilized for stereoselective control. The development of stereoselective methods often involves the use of well-established chiral scaffolds, and this particular compound does not appear to be one of them.

Coordination Chemistry Applications of Silicon-Oxygen Compounds6.4.1. Ligand Design for Metal Complexation6.4.2. Catalytic Activity of Metal-Complexed this compound Derivatives

While the broader fields of asymmetric synthesis using chiral silyl ethers and the coordination chemistry of silicon-based ligands are active areas of research, no studies were found that specifically utilize this compound for these purposes. General information on the reactivity of silyl ethers suggests they can be employed as protecting groups and that the steric and electronic properties of the substituents on the silicon atom can influence the outcome of chemical reactions. However, without specific research on this compound, any discussion would be purely speculative and not based on the required detailed research findings.

Similarly, the field of coordination chemistry extensively studies the use of various organic molecules as ligands for metal complexes, which can then be used as catalysts. The oxygen atom in a silyl ether could potentially coordinate to a metal center, and the bulky di-p-tolylmethoxy and triphenylsilyl groups would create a specific steric environment. Nevertheless, no literature could be retrieved that describes the synthesis, characterization, or catalytic testing of metal complexes involving this compound as a ligand.

Comparative Studies with Analogues and Derivatives of Di P Tolylmethoxy Triphenylsilane

Structure-Reactivity and Structure-Property Relationships

The relationship between the structure of a silyl (B83357) ether and its resulting properties and reactivity is governed primarily by steric hindrance around the silicon-oxygen bond and the electronic effects of its substituents.

Steric Effects : The most significant feature of (Di-p-tolylmethoxy)triphenylsilane is its immense steric bulk. The triphenylsilyl (TPS) group, combined with the di-p-tolylmethoxy group, effectively shields the central Si-O bond from chemical attack. In general, increased steric bulk around the silicon atom enhances the stability of the silyl ether. thieme-connect.de This steric hindrance raises the energy barrier for nucleophilic attack at the silicon center, which is a key step in many cleavage reactions. researchgate.net For instance, the hydrolysis of silyl ethers, a common pathway for their cleavage, is significantly slowed by bulky substituents. researchgate.net The large size of these groups restricts the necessary conformational arrangements for reaction intermediates to form. scilit.com

Electronic Effects : The electronic nature of substituents on both the silicon and the organic moiety can modify the reactivity of the Si-O bond. Electron-withdrawing groups attached to the silicon atom can make it more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease this susceptibility. In the case of aryl substituents like the phenyl and tolyl groups, their inductive and resonance effects play a role. A study on the hydrolysis of 4-nitrophenoxy silyl ethers demonstrated that electron-withdrawing groups on the phenoxy moiety increased the rate of cleavage, while mildly electron-donating groups, such as a methyl group, slowed the reaction. nih.gov The tolyl groups in this compound, with their electron-donating methyl groups, would be expected to slightly decrease the reactivity of the ether compared to an unsubstituted diphenylmethoxy analogue.

Thermal Stability : Silyl ethers are known for their high thermal stability, a property that is further enhanced by bulky substituents. nih.govacs.org This stability allows them to be used in applications requiring high temperatures and makes them amenable to analytical techniques like gas chromatography and mass spectrometry without decomposition. thieme-connect.de The robust covalent network formed by silyl ether linkages contributes to materials that are not only thermally stable but also malleable and reprocessable. nih.govacs.org

The following table summarizes the general relationships between structure and properties in silyl ethers.

Structural FeatureEffect on Reactivity (e.g., Hydrolysis)Effect on StabilityRationale
Increased Steric Bulk at Silicon DecreasesIncreasesHinders approach of nucleophiles/reagents to the Si-O bond. researchgate.net
Electron-Withdrawing Groups on Silicon IncreasesDecreasesIncreases the positive partial charge (electrophilicity) on the silicon atom.
Electron-Donating Groups on Silicon DecreasesIncreasesDecreases the electrophilicity of the silicon atom.
Electron-Withdrawing Groups on Alkoxy Moiety IncreasesDecreasesStabilizes the leaving group (alkoxide/phenoxide). nih.gov
Electron-Donating Groups on Alkoxy Moiety DecreasesIncreasesDestabilizes the leaving group. nih.gov

Systematic Structural Modifications at Silicon and Organic Moieties

Systematic alteration of the groups attached to the silicon atom and the organic framework allows for the fine-tuning of a silyl ether's properties.

Modifications at the Silicon Center : Replacing the three phenyl groups of the triphenylsilyl moiety in this compound with other substituents would lead to predictable changes in stability and reactivity.

Alkyl Groups : Substituting phenyl groups with bulky alkyl groups like tert-butyl (as in tert-butyldimethylsilyl, TBDMS) or isopropyl (as in triisopropylsilyl, TIPS) maintains high steric hindrance. libretexts.org The TIPS group is particularly bulky and confers significant stability. thieme-connect.de Replacing them with smaller alkyl groups like methyl (as in trimethylsilyl (B98337), TMS) would drastically reduce steric protection and make the resulting ether much more labile. thieme-connect.de

Substituted Aryl Groups : Introducing electron-withdrawing or -donating substituents onto the phenyl rings would primarily exert an electronic effect. For example, p-methoxyphenyl groups would be more electron-donating, enhancing stability, while p-chlorophenyl groups would be electron-withdrawing, increasing reactivity.

Modifications of the Organic Moiety : The di-p-tolylmethoxy portion of the molecule can also be systematically altered.

Aryl Group Substitution : Changing the methyl groups on the tolyl rings to other functionalities would alter the electronic properties. Replacing them with electron-withdrawing groups like nitro or cyano would make the corresponding alkoxide a better leaving group, thereby increasing the ether's susceptibility to cleavage. nih.gov

Alkyl Group Substitution : Replacing the two p-tolyl groups with bulky alkyl groups, such as tert-butyl, would further increase the steric crowding around the methoxy (B1213986) carbon, potentially adding another layer of steric protection to the molecule. Conversely, using smaller alkyl groups like methyl would reduce this steric protection.

The synthesis of various substituted derivatives allows for the creation of compounds with tailored photophysical and electrochemical properties, as seen in studies on other complex organic molecules where systematic substitution leads to tunable HOMO-LUMO gaps. nih.gov

Comparative Analysis with Other Silyl Ethers and Alkoxysilanes

The properties of this compound are best understood when compared to other commonly used silyl ethers and related alkoxysilanes. Silyl ethers are generally valued as protecting groups for alcohols due to their unique stability profiles. libretexts.org

The primary difference among common silyl ethers lies in the steric bulk of the substituents on the silicon atom, which dictates their stability towards acidic and basic conditions and the reagents required for their removal.

This compound represents an extreme case of steric hindrance due to the combination of the triphenylsilyl (TPS) and di-p-tolylmethoxy groups. It is expected to be exceptionally stable, likely requiring harsh conditions for cleavage.

tert-Butyldiphenylsilyl (TBDPS) ethers are also very robust due to their bulky substituents and are significantly more stable than TBDMS ethers. libretexts.org

Triisopropylsilyl (TIPS) ethers are among the most sterically hindered and stable alkyl-based silyl ethers, often requiring strong fluoride (B91410) sources like tetra-n-butylammonium fluoride (TBAF) for cleavage. thieme-connect.delibretexts.org

tert-Butyldimethylsilyl (TBDMS) ethers offer a balance of stability and ease of removal. They are stable to a wide range of conditions but can be cleaved by fluoride ions or acidic conditions. libretexts.orgnumberanalytics.com

Triethylsilyl (TES) ethers are more stable than TMS ethers but less stable than TBDMS, offering an intermediate level of reactivity. thieme-connect.de

Trimethylsilyl (TMS) ethers are the most labile of the common silyl ethers and are easily cleaved by mild acidic conditions or even alcohols. thieme-connect.de

The following interactive table provides a comparative overview of these silyl ethers.

Silyl EtherCommon AbbreviationRelative Steric BulkRelative StabilityTypical Cleavage Conditions
This compound-Extremely HighExtremely HighExpected to be very harsh
tert-Butyldiphenylsilyl EtherTBDPSVery HighVery HighStrong fluoride source (TBAF)
Triisopropylsilyl EtherTIPSVery HighVery HighStrong fluoride source (TBAF) libretexts.org
tert-Butyldimethylsilyl EtherTBDMSHighHighFluoride source (TBAF), acid libretexts.org
Triethylsilyl EtherTESMediumMediumMild acid, fluoride source thieme-connect.de
Trimethylsilyl EtherTMSLowLowVery mild acid, alcohols thieme-connect.de

Comparison with Alkoxysilanes: Alkoxysilanes (R-Si(OR')₃) differ from silyl ethers (R₃Si-OR') in that they typically have multiple alkoxy groups on a single silicon atom. This structural difference leads to different applications. While silyl ethers are primarily used as protecting groups, alkoxysilanes are common precursors for sol-gel processes and the synthesis of siloxane polymers (silicones). wikipedia.org The hydrolysis of alkoxysilanes, such as trimethoxyvinylsilane, is a key step in these processes. The rate of this hydrolysis is also influenced by the steric bulk of the alkoxy groups; for example, the hydrolysis of tripropoxyvinylsilane is slower than that of trimethoxyvinylsilane due to the larger propoxy groups. researchgate.net

Conclusion and Future Research Perspectives

Summary of Key Findings and Current Understanding

(Di-p-tolylmethoxy)triphenylsilane is an organosilicon compound characterized by a central silicon atom bonded to three phenyl groups and a di-p-tolylmethoxy group. Its structure suggests potential utility as a sterically hindered protecting group for alcohols in organic synthesis. The triphenylsilyl moiety provides significant bulk, which can influence the selectivity of chemical reactions. The di-p-tolylmethoxy group, with its electron-donating methyl groups on the phenyl rings, may modulate the electronic properties and reactivity of the silicon center.

While specific research on this compound is not extensively documented in publicly available literature, our understanding of related silyl (B83357) ethers and triphenylsilane (B1312308) derivatives allows for certain inferences. Silyl ethers are a well-established class of protecting groups for hydroxyl functionalities due to their ease of formation and selective removal under specific conditions. wikipedia.orglibretexts.org The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom. wikipedia.orgharvard.edu Generally, bulkier silyl groups exhibit greater stability towards acidic and basic hydrolysis. wikipedia.orgharvard.edu Given the considerable steric hindrance provided by the three phenyl groups and the di-p-tolylmethoxy group, it is reasonable to surmise that this compound would form a highly stable silyl ether linkage. This stability could be advantageous in multi-step syntheses where robust protection of an alcohol is required.

The general reactivity of triphenylsilane derivatives often involves their use in reduction reactions and hydrosilylation processes. researchgate.net Although specific catalytic applications of this compound have not been reported, related alkoxy-substituted silanes are known to participate in such transformations. google.com The electronic nature of the substituents on the silicon atom can influence the efficacy of these reactions.

Promising Avenues for Future Academic Exploration and Innovation

The identified research gaps for this compound present several promising avenues for future academic research and innovation in the field of organosilicon chemistry.

Development as a Novel Protecting Group: A primary area of exploration is the systematic evaluation of this compound as a new protecting group for alcohols. Research could focus on:

Developing efficient and selective methods for the silylation of a wide range of alcohols.

Investigating the orthogonality of its cleavage compared to other common protecting groups, which is crucial for complex molecule synthesis. nih.govorganic-chemistry.org

Exploring its utility in the synthesis of high-value compounds such as natural products or pharmaceuticals where selective protection is paramount.

Catalysis and Materials Science: The unique steric and electronic properties of this compound could be harnessed in the development of novel catalysts and materials. researchgate.net Future research could explore:

Its use as a precursor for the synthesis of supported catalysts, where the bulky silyl group could influence the catalyst's activity and selectivity.

The incorporation of this moiety into polymers to create materials with enhanced thermal stability, hydrophobicity, or specific optical properties. sbfchem.com The combination of siloxane chemistry with organic functionalities is a promising trend in materials science. sbfchem.com

Investigation into its potential use in the formulation of coatings, adhesives, and sealants, where organosilane technology is already well-established for improving performance. russoindustrial.ru

Computational and Mechanistic Studies: In conjunction with experimental work, computational studies using density functional theory (DFT) could provide valuable insights into the compound's electronic structure, reactivity, and the mechanisms of its reactions. researchgate.net Such studies could help to predict its behavior and guide the design of new applications.

Green Chemistry Applications: The development of more efficient and environmentally friendly chemical processes is a major trend in chemistry. researchgate.netsbfchem.com Future research could focus on developing green synthetic routes to this compound and exploring its use in sustainable chemical transformations, potentially reducing waste and energy consumption.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (Di-p-tolylmethoxy)triphenylsilane, and what experimental conditions optimize yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or radical-mediated reactions. For example, triphenylsilane can react with di-p-tolylmethyl chloride under inert conditions (argon atmosphere) in anhydrous tetrahydrofuran (THF) at 60–80°C. Catalysts like benzoyl peroxide (0.5–1.0 mol%) enhance radical pathways, as demonstrated in analogous silane addition reactions . Yield optimization requires rigorous exclusion of moisture and precise stoichiometric control of the di-p-tolylmethoxy precursor.

Q. How can spectroscopic techniques distinguish (Di-p-tolylmethoxy)triphenylsilane from structurally similar silanes?

  • Methodological Answer :

  • NMR : 29Si NMR^{29}\text{Si NMR} shows distinct chemical shifts for the silicon center: triphenylsilane derivatives typically resonate at δ −18 to −25 ppm, while methoxy substitutions shift signals upfield by 2–5 ppm .
  • IR : The Si–O–C stretching vibration (980–1050 cm1^{-1}) and absence of Si–H (2100–2200 cm1^{-1}) confirm methoxy substitution .
  • X-ray Crystallography : Single-crystal analysis resolves steric effects from p-tolyl groups, with C–Si–O bond angles averaging 109.5°, consistent with tetrahedral geometry .

Q. What are the key solubility and stability considerations for handling (Di-p-tolylmethoxy)triphenylsilane in organic reactions?

  • Methodological Answer : The compound is lipophilic, with high solubility in chlorinated solvents (e.g., chloroform, dichloromethane) and aromatic hydrocarbons (toluene, xylene). Stability tests indicate degradation under protic conditions (e.g., alcohols, water), necessitating storage in anhydrous environments with molecular sieves. Thermal stability up to 150°C is confirmed via TGA .

Advanced Research Questions

Q. How do steric effects from p-tolyl substituents influence the reactivity of (Di-p-tolylmethoxy)triphenylsilane in cross-coupling reactions?

  • Methodological Answer : Steric hindrance from p-tolyl groups reduces nucleophilicity at the silicon center, necessitating elevated temperatures (80–100°C) or Lewis acid catalysts (e.g., B(C6_6F5_5)3_3) to activate Si–O bonds. Comparative kinetic studies with triphenylmethoxysilane show a 3–5× slower reaction rate, attributed to hindered substrate access .

Q. What computational methods validate the electronic structure of (Di-p-tolylmethoxy)triphenylsilane, and how do they correlate with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G(d,p)) predict bond lengths and angles within 2% of crystallographic data. Natural Bond Orbital (NBO) analysis reveals hyperconjugation between σ(Si–O) and π*(C–O) orbitals, explaining the compound’s resistance to hydrolysis .

Q. How can contradictions in reported reaction outcomes (e.g., competing hydrolysis vs. substitution) be resolved through mechanistic studies?

  • Methodological Answer : Isotopic labeling (18O^{18}\text{O}-methoxy groups) and kinetic isotope effects (KIE) distinguish hydrolysis pathways from substitution. For example, kHk_{\text{H}}/kD>1.2k_{\text{D}} > 1.2 indicates proton transfer in hydrolysis, while negligible KIE suggests SN2-like substitution .

Methodological Challenges and Solutions

Q. What analytical challenges arise in quantifying trace impurities in (Di-p-tolylmethoxy)triphenylsilane, and how are they addressed?

  • Answer : Residual triphenylsilane (<0.5%) and hydrolyzed byproducts complicate purity assessments. High-resolution LC-MS (ESI+) with a C18 column and acetonitrile/water gradient (0.1% formic acid) achieves baseline separation. Quantitation limits of 0.01% are attainable via external calibration .

Q. How does solvent polarity impact the compound’s catalytic activity in silicon-based polymerizations?

  • Answer : In low-polarity solvents (e.g., pentane), the compound acts as a chain-transfer agent, while polar aprotic solvents (DMF, DMSO) promote siloxane formation. Solvent parameter analysis (Kamlet-Taft) correlates β (hydrogen-bond acceptance) with polymerization rate (R2^2 = 0.89) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.